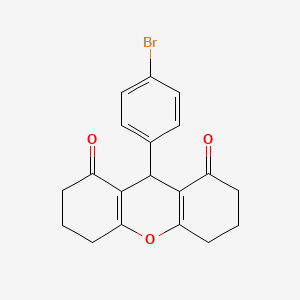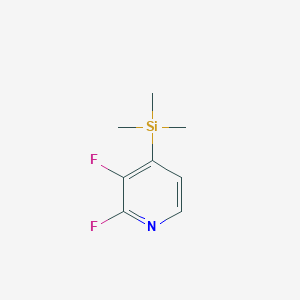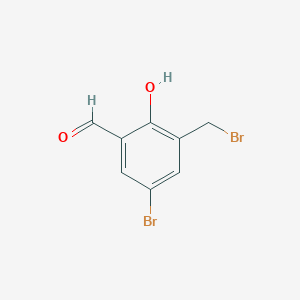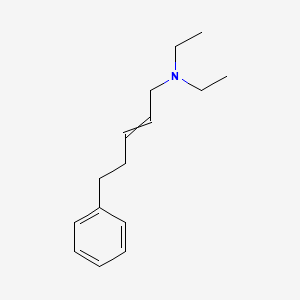
Oct-7-ene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oct-7-ene-1-sulfonyl chloride: is an organic compound characterized by the presence of a sulfonyl chloride group attached to an octene chain. This compound is a member of the sulfonyl chloride family, which are known for their reactivity and versatility in organic synthesis. Sulfonyl chlorides are commonly used as intermediates in the synthesis of various chemical products, including pharmaceuticals, agrochemicals, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative Chlorination of Thiols: One common method for preparing sulfonyl chlorides involves the oxidative chlorination of thiols.
Continuous Flow Synthesis: Another method involves the use of continuous flow protocols, where disulfides and thiols are reacted with 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination.
Industrial Production Methods: Industrial production of sulfonyl chlorides often employs large-scale oxidative chlorination processes, utilizing reagents like hydrogen peroxide in the presence of catalysts such as zirconium tetrachloride. These methods are favored for their high yields, short reaction times, and mild conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sulfonyl chlorides can undergo oxidation reactions to form sulfonic acids.
Substitution: They can react with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions:
Oxidative Chlorination: Reagents like hydrogen peroxide, thionyl chloride, and N-chlorosuccinimide are commonly used.
Substitution Reactions: Nucleophiles such as amines, alcohols, and phenols are used under mild conditions to form various sulfonyl derivatives.
Major Products:
Sulfonamides: Formed by the reaction of sulfonyl chlorides with amines.
Sulfonates: Formed by the reaction with alcohols or phenols.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Oct-7-ene-1-sulfonyl chloride is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Sulfonyl chlorides are used in the synthesis of sulfonamides, which are a class of antibiotics.
Industry:
Mechanism of Action
The mechanism of action of sulfonyl chlorides involves the nucleophilic attack on the sulfur atom, leading to the formation of various sulfonyl derivatives. The sulfonyl group acts as an electron-withdrawing group, facilitating the nucleophilic attack and stabilizing the transition state . This reactivity makes sulfonyl chlorides valuable intermediates in organic synthesis.
Comparison with Similar Compounds
Methanesulfonyl Chloride: Similar in reactivity but with a simpler structure.
Benzenesulfonyl Chloride: Aromatic sulfonyl chloride with different reactivity due to the aromatic ring.
Uniqueness: Oct-7-ene-1-sulfonyl chloride is unique due to its long aliphatic chain, which imparts different physical properties and reactivity compared to simpler sulfonyl chlorides. This makes it suitable for specific applications where longer carbon chains are required .
Properties
CAS No. |
923279-52-1 |
|---|---|
Molecular Formula |
C8H15ClO2S |
Molecular Weight |
210.72 g/mol |
IUPAC Name |
oct-7-ene-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2 |
InChI Key |
WMBUYNFBIZZOPD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)

![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)

![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)




![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)
![1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene](/img/structure/B14199842.png)
![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)

